REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=C(C#N)[C:5]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1.[OH-:15].[Na+].[CH3:17][CH2:18][OH:19]>>[CH3:1][C:2]1[N:7]=[C:17]([C:18]([OH:15])=[O:19])[C:5]([N:10]2[N:14]=[CH:13][CH:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
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730 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=N1)C#N)N1N=CC=N1
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Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo to a white solid which
|
Type
|
CUSTOM
|
Details
|
was used without further purification in subsequent steps
|
Name
|
|
Type
|
|
Smiles
|
CC1=CC=C(C(=N1)C(=O)O)N1N=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |